molecular formula C27H29FN2O8 B11055358 Ethyl 5-{3-[(4-fluorobenzyl)amino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Ethyl 5-{3-[(4-fluorobenzyl)amino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B11055358
M. Wt: 528.5 g/mol
InChI Key: PAFHLIINCROBCY-UHFFFAOYSA-N
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Description

ETHYL 5-[3-[(4-FLUOROBENZYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound with a unique structure that includes a pyridine ring, a fluorobenzyl group, and a trimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of ETHYL 5-[3-[(4-FLUOROBENZYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Chemical Reactions Analysis

ETHYL 5-[3-[(4-FLUOROBENZYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 5-[3-[(4-FLUOROBENZYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar compounds include other derivatives of pyridine and benzyl groups. For example:

ETHYL 5-[3-[(4-FLUOROBENZYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H29FN2O8

Molecular Weight

528.5 g/mol

IUPAC Name

ethyl 5-[3-[(4-fluorophenyl)methylamino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C27H29FN2O8/c1-5-38-27(34)19-14-30-26(33)23(24(19)32)18(12-22(31)29-13-15-6-8-17(28)9-7-15)16-10-20(35-2)25(37-4)21(11-16)36-3/h6-11,14,18H,5,12-13H2,1-4H3,(H,29,31)(H2,30,32,33)

InChI Key

PAFHLIINCROBCY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCC2=CC=C(C=C2)F)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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